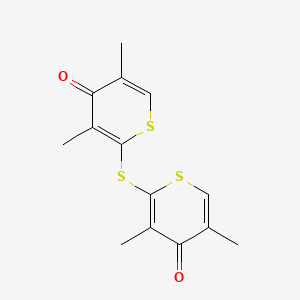
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is an organic compound characterized by a long carbon chain with a double bond and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-9-enal and aniline. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9-methyl-N-phenylpentadec-9-en-7-nitrile.
Reduction: Formation of 9-methyl-N-phenylpentadec-9-en-7-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The double bond in the carbon chain may also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,7E)-5,7-Dodecadien-1-yl acetate: A compound with a similar double bond configuration but different functional groups.
(5Z,7E)-5,7-Dodecadien-1-yl propionate: Another compound with a similar structure but different ester groups.
(5Z,7E)-5,7-Dodecadien-1-ol: A compound with a similar double bond configuration but an alcohol group.
Uniqueness
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is unique due to its specific combination of a long carbon chain, a double bond, and an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61285-65-2 |
|---|---|
Formule moléculaire |
C22H35N |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
9-methyl-N-phenylpentadec-9-en-7-imine |
InChI |
InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-17H,4-9,11-12,18-19H2,1-3H3 |
Clé InChI |
LHTRDQAPUZLMCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=NC1=CC=CC=C1)CC(=CCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)








![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
